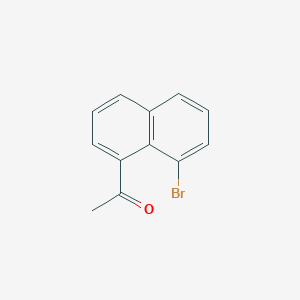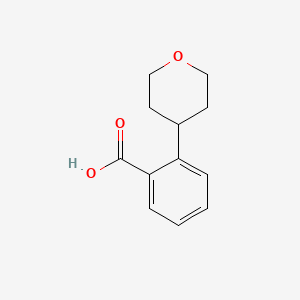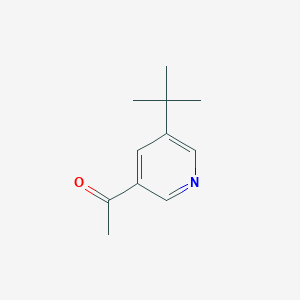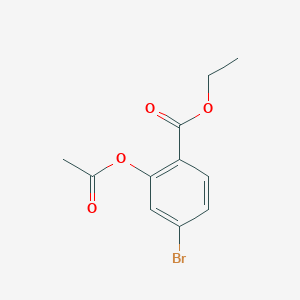
1,4-Bis(4-chlorophenyl)butane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-chlorophenyl)butane-1,4-dione is an organic compound with the molecular formula C16H12Cl2O2. It is characterized by the presence of two 4-chlorophenyl groups attached to a butane-1,4-dione backbone. This compound is known for its centrosymmetric structure, where the two benzene rings are coplanar .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(4-chlorophenyl)butane-1,4-dione can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by oxidation to form the desired diketone. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-chlorophenyl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Chlorine, nitric acid
Major Products Formed
Oxidation: 4-chlorobenzoic acid
Reduction: 1,4-bis(4-chlorophenyl)butane-1,4-diol
Substitution: 4-chloro-2-nitrophenyl derivatives
Applications De Recherche Scientifique
1,4-Bis(4-chlorophenyl)butane-1,4-dione has several applications in scientific research:
Biology: The compound is used in studies related to enzyme-catalyzed reactions and stereoselective reductions.
Medicine: Research on its potential pharmacological properties and its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-chlorophenyl)butane-1,4-dione involves its interaction with specific molecular targets and pathways. For example, in enzymatic reduction reactions, the compound undergoes stereoselective reduction to form chiral alcohols. The molecular targets include enzymes such as alcohol dehydrogenases, which facilitate the reduction process .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
- 1,4-Bis(4-chlorophenyl)butane-1,4-diol
- 1,4-Bis(4-chlorophenyl)butane-1,4-dicarboxylic acid
Uniqueness
1,4-Bis(4-chlorophenyl)butane-1,4-dione is unique due to its centrosymmetric structure and the presence of two 4-chlorophenyl groups. This structural feature imparts distinct chemical reactivity and makes it a valuable intermediate for synthesizing various heterocyclic compounds.
Propriétés
Numéro CAS |
24314-35-0 |
|---|---|
Formule moléculaire |
C16H12Cl2O2 |
Poids moléculaire |
307.2 g/mol |
Nom IUPAC |
1,4-bis(4-chlorophenyl)butane-1,4-dione |
InChI |
InChI=1S/C16H12Cl2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
Clé InChI |
JPFNKZZXDRISQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)





![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)




![4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole](/img/structure/B13672075.png)

![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13672084.png)
